Enhanced Chain Length and Rotatable Bonds vs. Shorter-Chain Analogs
7-(1,3-Dioxolan-2-yl)heptanenitrile possesses 6 rotatable bonds due to its heptane linker, compared to just 2 rotatable bonds in 3-(1,3-dioxolan-2-yl)propanenitrile . This significantly greater flexibility allows it to span larger distances in a binding site or material, which can be critical for linking a pharmacophore to a dioxolane-protected fragment in a pro-drug or bifunctional ligand design.
| Evidence Dimension | Number of Rotatable Bonds (Flexibility) |
|---|---|
| Target Compound Data | 6 rotatable bonds |
| Comparator Or Baseline | 3-(1,3-dioxolan-2-yl)propanenitrile (CAS 4388-58-3): 2 rotatable bonds |
| Quantified Difference | 3x more rotatable bonds |
| Conditions | Computed molecular property data from chemical databases. |
Why This Matters
This structural difference directly impacts the compound's conformational space and its suitability as a linker in medicinal or supramolecular chemistry, making it a distinct choice for projects requiring a longer, more flexible tether.
